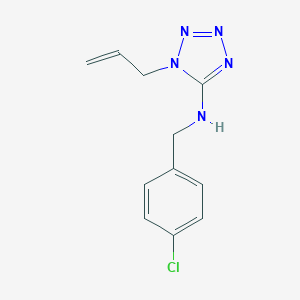![molecular formula C18H17N5S B502462 {2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE](/img/structure/B502462.png)
{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE is a complex organic compound that features a unique combination of functional groups, including a phenylpropynyl group and a phenyl-tetrazolyl-thioethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE typically involves multi-step organic reactions. One common route starts with the preparation of 3-phenylprop-2-yn-1-yl bromide, which is then reacted with 2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethylamine under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenylpropynyl or tetrazolyl moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, {2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of {2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in cellular pathways and physiological responses, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- (3-phenylprop-2-yn-1-yl)amine
- (1-phenyl-1H-tetrazol-5-yl)thioethylamine
- Phenylpropynyl derivatives
- Tetrazolyl derivatives
Uniqueness
What sets {2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE apart from similar compounds is its combination of functional groups. The presence of both phenylpropynyl and tetrazolyl-thioethylamine moieties in a single molecule provides unique chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and makes it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C18H17N5S |
|---|---|
Molecular Weight |
335.4g/mol |
IUPAC Name |
3-phenyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C18H17N5S/c1-3-8-16(9-4-1)10-7-13-19-14-15-24-18-20-21-22-23(18)17-11-5-2-6-12-17/h1-6,8-9,11-12,19H,13-15H2 |
InChI Key |
LZUWCUCQOBEANV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CCNCCSC2=NN=NN2C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C#CCNCCSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopentanamine](/img/structure/B502382.png)
![N-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B502383.png)
![N-[(5-phenylfuran-2-yl)methyl]propan-1-amine](/img/structure/B502385.png)
![2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)-1-butanol](/img/structure/B502387.png)
![N-allyl-N-{[5-(4-chlorophenyl)-2-furyl]methyl}amine](/img/structure/B502388.png)
![2-{2-[(Benzylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B502390.png)
![1-{3-ethoxy-2-[(4-methylbenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B502393.png)

![N-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B502395.png)
![2-{2,4-Dichloro-6-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B502396.png)
![2-{[2-({[5-(4-Bromo-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol](/img/structure/B502398.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B502400.png)
![1-[5-(3-chlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B502401.png)
![2-[4-Bromo-2-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B502402.png)
